
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat ist eine chemische Verbindung mit der Summenformel C10H8Cl5NO. Sie ist bekannt für ihre einzigartige Struktur, die sowohl Dichlorphenyl- als auch Trichlorethanimid-Gruppen umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat erfolgt typischerweise durch Reaktion von 3,4-Dichlorphenethylamin mit Trichloracetonitril unter spezifischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base, wie z. B. Natriumhydrid, in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Das Reaktionsgemisch wird mehrere Stunden bei Raumtemperatur gerührt, um eine vollständige Umsetzung zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von Reagenzien und Lösungsmitteln in Industriequalität, wobei die Reaktionsbedingungen streng kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktion wird typischerweise in großen Reaktoren durchgeführt, wobei Temperatur, Druck und pH-Wert kontinuierlich überwacht werden.
Analyse Chemischer Reaktionen
Reaktionstypen
1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: Diese Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen sind häufig, wobei die Trichlorethanimid-Gruppe durch andere Nucleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurer Lösung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Natriumhydrid in DMF.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren.
Reduktion: Bildung von Aminen.
Substitution: Bildung von substituierten Derivaten, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen eingesetzt.
Biologie: Wird auf seine potenzielle biologische Aktivität und seine Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht.
Industrie: Wird bei der Produktion von Spezialchemikalien und -materialien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3,4-Dichlorophenyl)ethyl 2,2,2-trichloroethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4-Dichlorphenethylamin: Eine verwandte Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen funktionellen Gruppen.
1-(2,4-Dichlorphenyl)-3-[(5-ethyl-4,6-dihydroxy-2-pyrimidinyl)thio]-2,5-pyrrolidindion: Eine weitere Verbindung mit Dichlorphenylgruppen, aber unterschiedlicher Gesamtstruktur
Einzigartigkeit
1-(3,4-Dichlorphenyl)ethyl-2,2,2-trichlorethanimidat ist einzigartig aufgrund seiner Kombination aus Dichlorphenyl- und Trichlorethanimid-Gruppen, die ihm eine besondere Reaktivität und potentielle Anwendungsmöglichkeiten verleihen. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und seine potenzielle biologische Aktivität machen es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
820260-69-3 |
|---|---|
Molekularformel |
C10H8Cl5NO |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)ethyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H8Cl5NO/c1-5(17-9(16)10(13,14)15)6-2-3-7(11)8(12)4-6/h2-5,16H,1H3 |
InChI-Schlüssel |
IVQOCYSVJPNRGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)OC(=N)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


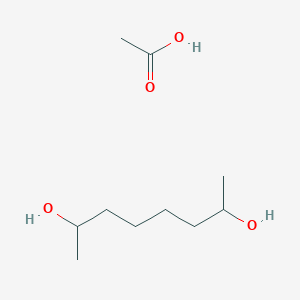
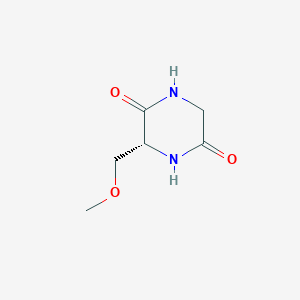
![N-(5-methyl-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B12532071.png)
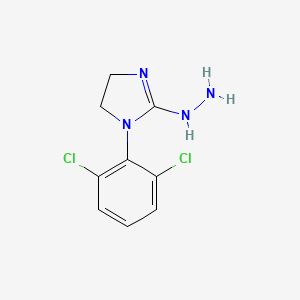
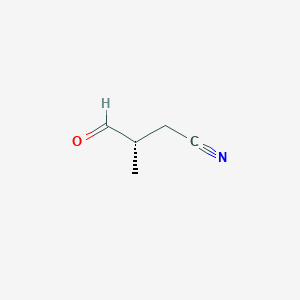

![8-fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B12532097.png)


![3'-(tert-Butyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12532115.png)
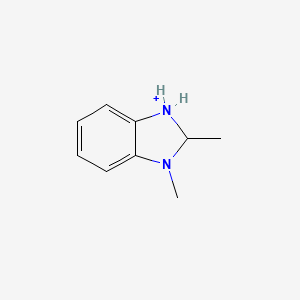
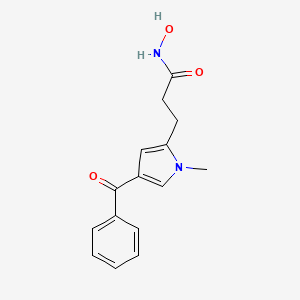
![5-[4-(3-phenylpropoxy)phenyl]-2H-tetrazole](/img/structure/B12532154.png)
![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)
